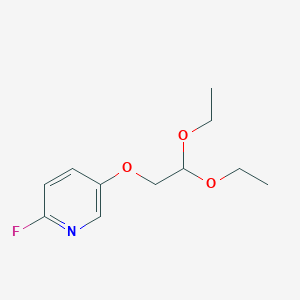
Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate
説明
Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate is a chemical compound with the following properties:
- Linear Formula : C₃₆H₃₀Cl₂N₂O₈S
- Molecular Weight : 721.619 g/mol
- CAS Number : 374085-33-3
Molecular Structure Analysis
The molecular structure of Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate consists of the following components:
- A cyclopropyl ring (2,2-dimethylcyclopropyl group)
- An ester functional group (ethoxycarbonyl group)
- A ketone functional group (oxo group)
- A thiazole ring (1,3-thiazolo[3,2-a]pyrimidine)
Chemical Reactions Analysis
While specific reactions involving this compound are not well-documented, we can anticipate its reactivity based on its functional groups. Potential reactions include ester hydrolysis, nucleophilic additions, and ring-opening reactions of the cyclopropyl group.
Physical And Chemical Properties Analysis
- Solubility : Soluble in organic solvents (e.g., dichloromethane, ethyl acetate).
- Melting Point : Not specified.
- Color : Likely to be a white or off-white solid.
科学的研究の応用
Bioanalytical Method Development
Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties, was the subject of a study that developed a rapid and selective RP-HPLC bioanalytical method for its quantitative measurement. This method, validated according to USFDA guidelines, involved the use of a Kromasil C18 column and a mobile phase of acetonitrile and ammonium formate buffer. The method demonstrated good linearity, accuracy, precision, and recovery, proving effective for determining the stability of the molecule in human plasma and identifying metabolites in rat and human liver microsomes (Nemani, Shard, & Sengupta, 2018).
Synthesis Methodologies
A study focused on synthesizing substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates using ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate. This method involved regioselective reaction involving the ester group, differing from reactions using malononitrile or cyanacetamide (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).
Polymorphism Studies
Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, an investigational pharmaceutical compound, was studied for its polymorphic forms using spectroscopic and diffractometric techniques. The two polymorphic forms showed minor differences in their PXRD patterns, challenging analytical and physical characterization techniques (Vogt, Williams, Johnson, & Copley, 2013).
Asymmetric Reduction with Fungi
Ethyl 3-aryl-3-oxopropanoates were reduced enantioselectively to corresponding (S)-alcohols by fungi like Rhizopus arrhizus and Rhizopus sp. This study highlighted the potential of microbial reduction in organic synthesis, particularly in the context of enantioselective processes (Salvi & Chattopadhyay, 2006).
Safety And Hazards
As with any chemical compound, safety precautions are essential:
- Handling : Use appropriate protective equipment (gloves, goggles) when handling.
- Storage : Store in a cool, dry place away from direct sunlight.
- Toxicity : No specific toxicity data available; handle with care.
将来の方向性
Researchers should explore the following avenues:
- Synthetic Optimization : Develop efficient synthetic routes.
- Biological Studies : Investigate potential biological activities.
- Structure-Activity Relationship (SAR) : Correlate structural features with activity.
Please note that this analysis is based on available information, and further research is encouraged to uncover additional details about this intriguing compound12.
特性
IUPAC Name |
ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)5-8(11)7-6-10(7,2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNOAESFIZNKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



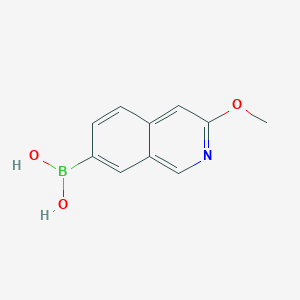
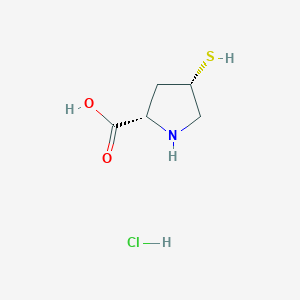
![Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B1404052.png)
![2-Azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1404056.png)
![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)
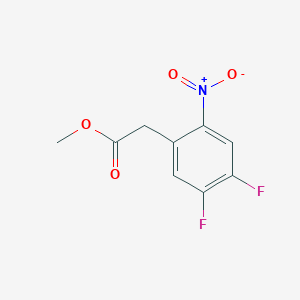
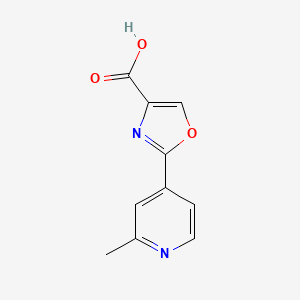
![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)
![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)
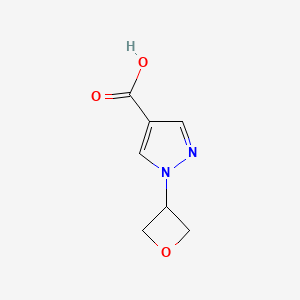
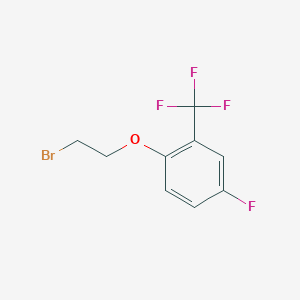
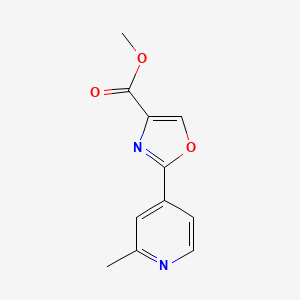
![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)
